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5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde
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Overview
Description
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzaldehyde moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde typically involves the nitration of 5-(4-Methylpiperazin-1-yl)benzaldehyde. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The reaction is typically performed at temperatures below 30°C to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of continuous flow reactors also minimizes the risk of hazardous reactions and improves the overall safety of the process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of imines, oximes, and hydrazones.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, tin(II) chloride in hydrochloric acid.
Substitution: Ammonia or primary amines for imine formation, hydroxylamine for oxime formation, hydrazine for hydrazone formation.
Oxidation: Potassium permanganate in alkaline conditions, chromium trioxide in acidic conditions.
Major Products Formed
Reduction: 5-(4-Methylpiperazin-1-yl)-2-aminobenzaldehyde.
Substitution: Corresponding imines, oximes, and hydrazones.
Oxidation: 5-(4-Methylpiperazin-1-yl)-2-nitrobenzoic acid.
Scientific Research Applications
Medicinal Chemistry
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde has shown promise as a lead compound in drug discovery, particularly for anticancer agents. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in oncology .
Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound displayed significant activity against human cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, certain derivatives achieved IC50 values as low as 10 μM against specific cancer types, highlighting their potential as therapeutic agents .
Antioxidant Activity
In vitro research has suggested that this compound possesses antioxidant properties. This activity could be beneficial in developing treatments for oxidative stress-related diseases .
Synthetic Intermediate
The compound serves as an important intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in various chemical reactions, including reduction and substitution processes .
Interaction Studies
Binding Affinity:
Preliminary studies indicate that this compound may interact with specific enzymes or receptors, influencing cellular pathways relevant to disease mechanisms. Molecular docking studies have been employed to elucidate these interactions, aiding in the design of more effective derivatives.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde largely depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit SIRT6, a protein involved in glucose metabolism and aging. The inhibition of SIRT6 leads to increased glucose uptake and improved metabolic function.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methylpiperazin-1-yl)-2-nitroaniline: Similar structure but with an aniline group instead of an aldehyde group.
4-Methylpiperazin-1-yl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-(4-Methylpiperazin-1-yl)-2-aminobenzaldehyde: The nitro group is reduced to an amino group, altering its reactivity and biological activity.
Uniqueness
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is unique due to the presence of both a nitro group and an aldehyde group, which allows it to undergo a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds and pharmaceuticals.
Biological Activity
5-(4-Methylpiperazin-1-yl)-2-nitrobenzaldehyde is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on antibacterial and potential antitumor activities, along with relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a nitro group and a piperazine moiety, which contribute to its biological activity. The chemical structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various derivatives related to this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
Research Findings
-
Inhibition Studies : The antibacterial activity was evaluated using the agar diffusion method and broth dilution method, which measured the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
These results suggest that while the compound exhibits strong activity against S. aureus, its effectiveness diminishes against E. coli and is weak against B. subtilis and P. aeruginosa .
Bacterial Strain MIC (µg/mL) Staphylococcus aureus (S. aureus) 64 Escherichia coli (E. coli) 128 Bacillus subtilis (B. subtilis) >256 Pseudomonas aeruginosa (P. aeruginosa) >256 - Cytotoxicity : The cytotoxic effects were assessed using the MTT assay on RAW 264.7 mouse macrophage cells. The findings indicated low cytotoxicity for the compound, with IC₅₀ values comparable to standard antibiotics like ampicillin and gentamicin, suggesting a favorable safety profile for further development as an antibacterial agent .
Antitumor Activity
Emerging evidence suggests that derivatives of this compound may also possess antitumor properties.
Case Studies
- PLK4 Inhibition : In studies focusing on cancer therapy, certain analogs demonstrated potent inhibition of Polo-like kinase 4 (PLK4), an important target in cancer treatment. For instance, compounds derived from similar structures showed IC₅₀ values in the nanomolar range against tumor cell lines, indicating potential for therapeutic applications in oncology .
- Mechanistic Insights : The mechanism of action appears to involve interference with cell cycle regulation, leading to apoptosis in cancer cells. Further investigations are warranted to elucidate the precise pathways involved .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Piperazine Ring : The presence of the piperazine group enhances solubility and bioavailability.
- Nitro Group : This moiety is critical for the antibacterial activity observed, as it may participate in redox reactions within bacterial cells.
Properties
IUPAC Name |
5-(4-methylpiperazin-1-yl)-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-4-6-14(7-5-13)11-2-3-12(15(17)18)10(8-11)9-16/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVUYQMGLWLWAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.